Tristearin-d9
Description
Glyceryl tri(octadecanoate-18,18,18-d3) (CAS [285979-76-2]) is a deuterium-labeled triglyceride in which all three stearic acid (octadecanoic acid) chains are substituted with three deuterium atoms at the terminal methyl groups (18th carbon positions). This compound has a molecular weight of 900.55 g/mol and a deuterium purity of 99 atom% D . It is widely used as an internal standard in lipidomics and metabolic studies due to its stability and distinct isotopic signature, which allows precise quantification of non-deuterated triglycerides in complex biological matrices .
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-76-2 | |
| Record name | Glyceryl tri(octadecenoate-18, 18, 18-d3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Glyceryl tri(octadecanoate-18,18,18-d3), also known as Tristearin-tri(18,18,18-d3), is a glycerol ester that has garnered interest in various biological and pharmacological contexts. This compound is characterized by its unique isotopic labeling with deuterium at the 18th position of the octadecanoate fatty acid chains. This article explores its biological activity, metabolism, and potential applications based on diverse sources.
Chemical Structure and Properties
Glyceryl tri(octadecanoate-18,18,18-d3) is a triacylglycerol composed of three octadecanoate (stearate) fatty acids attached to a glycerol backbone. The deuterium labeling provides a means for tracing metabolic pathways and studying lipid metabolism in biological systems.
Chemical Formula:
- Molecular Weight: 903.4 g/mol
- CAS Number: 285979-76-2
Lipid Metabolism
Triacylglycerols like glyceryl tri(octadecanoate-18,18,18-d3) undergo hydrolysis by lipases to release free fatty acids and glycerol. The metabolic pathway involves:
- Hydrolysis: Lipase-catalyzed breakdown into monoacylglycerols and free fatty acids.
- Re-acylation: Fatty acids are re-acylated to form triglycerides in the endoplasmic reticulum, which are then packaged into chylomicrons for lymphatic transport .
Table 1: Metabolic Pathways of Triacylglycerols
| Step | Enzyme | Product |
|---|---|---|
| Hydrolysis | Lipase | Monoacylglycerols + FA |
| Re-acylation | Monoacylglycerol transferase | Diacylglycerol |
| Final assembly | Diacylglycerol transferase | Triacylglycerol |
Absorption and Bioavailability
The absorption of glyceryl tri(octadecanoate-18,18,18-d3) occurs primarily through the intestinal lymphatic system. Long-chain fatty acids are absorbed via enterocytes and incorporated into chylomicrons for transport into the lymphatic system . Studies indicate that the presence of dietary fats enhances the bioavailability of lipophilic compounds.
Case Studies and Research Findings
-
Toxicology Studies:
A 90-day dietary toxicity study conducted on micropigs demonstrated that glyceryl tri(octadecanoate-18,18,18-d3) did not exhibit acute or chronic toxicity at doses relevant to human consumption . Serum transaminase levels were monitored to assess liver function, revealing no significant adverse effects. -
Pharmacokinetics:
Research on the pharmacokinetics of lipid-based formulations has shown that glyceryl tri(octadecanoate-18,18,18-d3) can improve the systemic exposure of co-administered drugs by enhancing their solubilization and lymphatic transport . This property is particularly beneficial for delivering poorly soluble drugs. -
Clinical Implications:
The isotopic labeling allows for tracking metabolic pathways in clinical settings. For instance, studies using deuterated compounds have been instrumental in understanding lipid metabolism disorders and developing targeted therapies for obesity and diabetes .
Scientific Research Applications
Biochemical Research
1.1 Lipid Metabolism Studies
Glyceryl tri(octadecanoate-18,18,18-d3) serves as a valuable tracer in lipid metabolism studies. The deuterated nature of this compound allows researchers to track the metabolic pathways of fatty acids in biological systems through techniques such as mass spectrometry. For instance, it can be utilized to investigate the incorporation of fatty acids into triglycerides and phospholipids within cellular membranes.
Case Study:
A study involving the use of deuterated fatty acids demonstrated that glyceryl tri(octadecanoate-18,18,18-d3) effectively traced the incorporation of fatty acids into adipose tissue. This research provided insights into how dietary fats influence lipid storage and mobilization in mammals .
Pharmaceutical Applications
2.1 Drug Delivery Systems
Glyceryl tri(octadecanoate-18,18,18-d3) has shown promise as an excipient in drug formulations. Its emulsifying properties make it suitable for creating stable lipid-based drug delivery systems. These systems can enhance the bioavailability of poorly soluble drugs by improving their solubility and absorption.
Case Study:
In a formulation study, glyceryl tri(octadecanoate-18,18,18-d3) was incorporated into a lipid-based delivery system for a hydrophobic drug. The results indicated improved drug release profiles and enhanced therapeutic efficacy compared to traditional formulations .
Cosmetic Industry
3.1 Emulsifiers and Stabilizers
In cosmetics, glyceryl tri(octadecanoate-18,18,18-d3) is used as an emulsifier and stabilizer in creams and lotions. Its ability to stabilize oil-in-water emulsions makes it an essential ingredient in many cosmetic formulations.
Safety Assessment:
The safety of glyceryl esters, including glyceryl tri(octadecanoate-18,18,18-d3), has been evaluated by various panels. Studies have concluded that these compounds are safe for topical application under normal use conditions .
Food Industry Applications
4.1 Food Additive
Glyceryl tri(octadecanoate-18,18,18-d3) can be utilized as a food additive due to its emulsifying properties. It helps improve texture and stability in various food products.
Case Study:
Research on food emulsifiers highlighted the effectiveness of glyceryl tri(octadecanoate-18,18,18-d3) in maintaining emulsion stability in salad dressings and sauces. The compound's ability to enhance mouthfeel and texture was particularly noted .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below highlights key structural and isotopic distinctions between glyceryl tri(octadecanoate-18,18,18-d3) and related deuterated/non-deuterated triglycerides:
Notes:
- Deuterium substitution patterns critically influence analytical performance. For example, glyceryl tri(octadecanoate-18,18,18-d3) avoids interference with endogenous lipids due to its terminal deuteration, whereas glyceryl-d5 trioctadecanoate’s glycerol-backbone deuteration may overlap with natural isotopes .
- Perdeuterated compounds (e.g., glyceryl trihexadecanoate-d98) are used in specialized applications requiring minimal background noise but are cost-prohibitive for routine analyses .
Physicochemical Properties
- Stability: Deuterated triglycerides exhibit enhanced stability compared to non-deuterated analogs. For instance, glyceryl tri(hexadecanoate-2,2-d2) showed recoveries of 84–95% after 24 hours at 23°C, comparable to glyceryl tri(octadecanoate-18,18,18-d3) .
- Melting Point: Stearic acid-18,18,18-d3 (a component of glyceryl tri(octadecanoate-18,18,18-d3)) has a melting point of 68–70°C, aligning closely with non-deuterated stearic acid (69.6°C) .
Analytical Performance
- Recovery Rates: In algae lipid studies, glyceryl tri(hexadecanoate-2,2-d2) achieved 86–90% recovery, slightly lower than glyceryl tri(octadecanoate-18,18,18-d3)’s near-quantitative recovery in lung tissue analyses .
- Sensitivity: Glyceryl tri(octadecanoate-18,18,18-d3) is detectable at nanomolar concentrations (10 nmol added as an internal standard) using LC-MS/MS, outperforming shorter-chain analogs like glyceryl tri(hexadecanoate-16,16,16-d3) in complex matrices .
Commercial Availability
- Glyceryl tri(octadecanoate-18,18,18-d3) is available as a 0.1 g standard (CDFW-D-5361-0.1g) from suppliers like Shanghai ANPEL .
- Glyceryl-d5 trioctadecanoate is sold in 0.5 g quantities (CDN D-5816) at 98 atom% D purity .
Preparation Methods
General Synthetic Strategy
The synthesis of glyceryl tri(octadecanoate-18,18,18-d3) typically follows the classical esterification approach used for triglycerides, where glycerol is esterified with stearic acid or its derivatives. The key difference lies in the use of stearic acid isotopically labeled with deuterium at the terminal methyl groups (18,18,18-d3) to produce the fully deuterated triglyceride.
Esterification of Glycerol with Deuterated Stearic Acid
- Starting Materials : Glycerol and stearic acid labeled with deuterium at the terminal methyl positions (octadecanoate-18,18,18-d3).
- Catalysts : Acid catalysts such as sulfuric acid or solid acid catalysts like silica gel can be used; alternatively, enzymatic catalysts such as immobilized lipases (e.g., Candida antarctica lipase) are employed for chemoenzymatic synthesis.
- Reaction Conditions : The esterification is often conducted under reflux conditions or vacuum at elevated temperatures (typically 70-75 °C for enzymatic methods) to drive the reaction towards triester formation by removing water formed during the reaction.
- Solvent : Some methods use solvent-free conditions, while others employ organic solvents like ether or dichloromethane depending on catalyst compatibility.
- Purification : The product is purified via chromatography or crystallization to achieve high purity (>98%) and high isotopic enrichment (≥99 atom % D).
Chemoenzymatic Synthesis Approach
A notable preparation method involves a two-step chemoenzymatic process:
- Step 1 : Esterification of glycerol with two equivalents of deuterated stearic acid to form 1,3-distearoylglycerol (disaturated diacylglycerol) using silica gel and lipase as biocatalyst, achieving yields around 74%.
- Step 2 : Subsequent chemical esterification of the 1,3-distearoylglycerol intermediate with an additional equivalent of deuterated stearic acid using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, with yields exceeding 90%.
This method ensures regioselective esterification and high stereochemical purity, which is crucial for obtaining the fully deuterated triglyceride with the correct positional labeling.
Transesterification Methods
Another approach involves transesterification of methyl stearate-d3 with glycerol in the presence of basic catalysts such as potassium carbonate supported on γ-alumina (K2CO3/γ-Al2O3). The reaction typically occurs at elevated temperatures (~165 °C) and can be enhanced by using polar aprotic solvents like N,N′-dimethylformamide to improve miscibility and catalyst activity. This method yields monoglycerides and can be extended to produce triglycerides by controlling stoichiometry and reaction time.
Catalytic and Guanidine-Catalyzed Processes
Guanidine-based strong nonionic bases have been reported as catalysts for glycerolysis reactions involving methyl stearate and tristearin. These catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene and 1,2,3-tricyclohexylguanidine, provide high selectivity (>90%) for monoglycerides within 6 hours. Although primarily used for monoglycerides, such catalytic systems could be adapted for preparing fully esterified triglycerides under optimized conditions.
Data Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct esterification | Glycerol + stearic acid-d3 | Acid catalyst or silica gel + lipase, 70-75 °C, vacuum | ~88% (tristearin) | High regioselectivity, solvent-free or ether solvent |
| Chemoenzymatic two-step | Glycerol + stearic acid-d3 | Lipase + EDC/DMAP, dichloromethane | 74% (step 1), 91-94% (step 2) | High purity, regioselective esterification |
| Transesterification | Glycerol + methyl stearate-d3 | K2CO3/γ-Al2O3, 165 °C, DMF solvent | 82% (monoglyceride) | Requires solvent for miscibility, basic catalyst |
| Guanidine-catalyzed glycerolysis | Glycerol + methyl stearate or tristearin | Alkylguanidines, 10 mol%, ~6 h | >90% (monoglyceride) | Potential for triglyceride synthesis with optimization |
Research Findings and Considerations
- The isotopic purity of the deuterium labeling is critical for the intended analytical applications. Commercially available glyceryl tri(octadecanoate-18,18,18-d3) is typically supplied with ≥99 atom % D and ≥98% chemical purity.
- Enzymatic catalysis offers advantages of mild reaction conditions, high regioselectivity, and environmentally friendly processes.
- Chemical esterification using carbodiimide coupling agents provides high yields and purity but requires careful handling of reagents and solvents.
- Transesterification methods are efficient but may require solvents to overcome phase miscibility issues.
- Purification techniques such as silica gel chromatography and crystallization are essential to isolate the desired triacylglycerol from mono- and diacylglycerol byproducts.
Q & A
Advanced Research Question
- Calibration : Prepare standard curves with dual IS (e.g., tridecanoic-2,2-d2 acid and glyceryl tri(hexadecanoate-2,2-d2)) to account for fatty acid variability .
- Matrix Effects : Assess recovery rates in target matrices (e.g., algae, lung tissue) to ensure IS performance correlates with analytes .
How do researchers address data normalization challenges when using multiple isotopic standards in lipidomics?
Advanced Research Question
- Dual IS Strategy : Combine glyceryl tri(octadecanoate-18,18,18-d3) with carbon-13 or other deuterated standards to segment quantification of free fatty acids and glycerolipids .
- Cross-Validation : Use parallel LC-MS/MS or NMR to confirm isotopic interference absence in complex matrices.
What is the impact of deuterium labeling on the physicochemical behavior of triglycerides in lipid bilayer studies?
Advanced Research Question
Deuterium alters lipid packing density and phase transition temperatures. Comparative studies with non-deuterated triglycerides (e.g., tripalmitin) show:
- Melting Point : Slight increase due to isotopic mass effects.
- Membrane Dynamics : Reduced fluidity in model membranes, requiring adjustments in drug delivery nanoparticle formulations .
How does glyceryl tri(octadecanoate-18,18,18-d3) compare to other deuterated triglycerides in metabolic tracer studies?
Advanced Research Question
- Specificity : Unlike glyceryl tri(hexadecanoate-2,2-d2), the 18,18,18-d3 label minimizes interference with shorter-chain fatty acid detection .
- Applications : Preferred for long-chain saturated fatty acid tracing in pulmonary lipotoxicity models .
What precautions are necessary to avoid contamination during handling of deuterated triglycerides?
Basic Research Question
- Storage : Use amber vials under argon to prevent oxidation .
- Handling : Avoid contact with strong oxidizers; use PPE (gloves, safety glasses) to mitigate irritation risks .
How is glyceryl tri(octadecanoate-18,18,18-d3) integrated into cellular lipid metabolism studies?
Advanced Research Question
- Experimental Design : Isolate alveolar type II cells, spike with IS pre-extraction, and quantify lipid classes (e.g., lamellar bodies) via LC-MS .
- Data Interpretation : Normalize lipid species to IS and correlate with transcriptional markers (e.g., SREBP-1c) to assess lipogenic pathways.
What advanced techniques complement GC-MS for analyzing deuterated triglycerides in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
